5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane
Overview
Description
5-Tosyl-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound that features a unique structure with a tosyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps. One common method starts with the reaction of 2-oxa-5-azabicyclo[2.2.1]heptane with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Chemical Reactions Analysis
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the removal of the tosyl group and formation of the parent bicyclic amine.
Scientific Research Applications
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including γ-amino butyric acid (GABA) analogues.
Materials Science: The compound’s unique structure makes it a valuable precursor for the development of novel materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, providing a versatile platform for functional group transformations.
Mechanism of Action
The mechanism of action of 5-Tosyl-2-oxa-5-azabicyclo[221]heptane is primarily related to its ability to undergo various chemical transformationsAdditionally, the bicyclic structure provides rigidity, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane can be compared with other similar compounds such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound lacks the tosyl group and is used as a core structure for various synthetic applications.
This compound Derivatives: These derivatives have different substituents on the bicyclic core, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its tosyl group, which provides a versatile handle for further chemical modifications, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-2-4-12(5-3-9)17(14,15)13-7-11-6-10(13)8-16-11/h2-5,10-11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJPYYSNZWXYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586265 | |
Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937612-36-7 | |
Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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